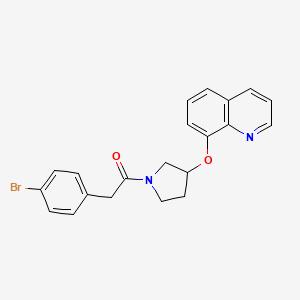

2-(4-Bromophenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

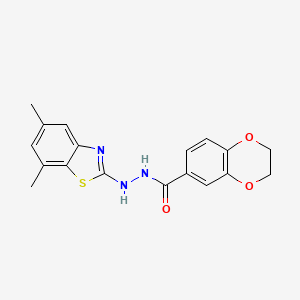

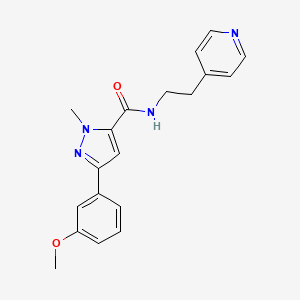

2-(4-Bromophenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone, also known as BQ-123, is a peptide antagonist that selectively binds to the endothelin A (ETA) receptor. This compound has been widely studied for its potential therapeutic applications in various diseases such as hypertension, heart failure, and cancer.

Aplicaciones Científicas De Investigación

Quinoline Derivatives as Corrosion Inhibitors

Quinoline and its derivatives, including 2-(4-Bromophenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone, have shown significant potential as anticorrosive materials. Their high electron density and the presence of polar substituents like hydroxyl, methoxy, amino, and nitro groups allow them to effectively adsorb on metallic surfaces and form stable chelating complexes, thus protecting the metals from corrosion. This is particularly relevant in industrial applications where the longevity and integrity of metallic components are critical (Verma, Quraishi, & Ebenso, 2020).

Heterocyclic Compounds Synthesis

Enaminoketones and their cyclic derivatives play a crucial role as intermediates in the synthesis of heterocycles, including pyridine, pyrimidine, and pyrrole derivatives. The molecule , by virtue of its structure, may act as a versatile building block for creating a variety of biologically relevant and structurally complex heterocyclic compounds. This synthetic utility highlights its importance in drug discovery and the development of new materials (Negri, Kascheres, & Kascheres, 2004).

Environmental Degradation of Pollutants

Research into the photocatalytic degradation of aromatic and alicyclic pollutants has shown that certain quinoline derivatives, through their interaction with catalysts like TiO2 under UV light, can lead to the mineralization of harmful environmental pollutants. This process involves the oxidation, cleavage of bonds, and formation of less harmful by-products, suggesting potential applications in water treatment and environmental remediation (Pichat, 1997).

Optoelectronic Materials

Functionalized quinazolines and pyrimidines, which are structurally related to the molecule of interest, have been extensively studied for their applications in optoelectronic devices. These compounds, when incorporated into π-extended conjugated systems, exhibit promising electroluminescent properties. This makes them suitable for use in organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs, highlighting the molecule's potential relevance in the development of novel optoelectronic materials (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Propiedades

IUPAC Name |

2-(4-bromophenyl)-1-(3-quinolin-8-yloxypyrrolidin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19BrN2O2/c22-17-8-6-15(7-9-17)13-20(25)24-12-10-18(14-24)26-19-5-1-3-16-4-2-11-23-21(16)19/h1-9,11,18H,10,12-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUVOYPJGCVZQHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=CC=CC3=C2N=CC=C3)C(=O)CC4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromophenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (2S)-4-{[(tert-butoxy)carbonyl]amino}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoate](/img/structure/B2964133.png)

![N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2964138.png)

![4-(tert-butyl)-N-(3-(3-(4-morpholinophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2964140.png)

![6-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine-3-carboxylic acid](/img/structure/B2964145.png)

![N-(2-methoxybenzyl)-5-[2-(pyrrolidin-1-ylcarbonyl)phenyl]-1,3-oxazole-4-carboxamide](/img/structure/B2964152.png)